molecular formula C21H29N3O2 B5500275 9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane

9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane

Cat. No. B5500275
M. Wt: 355.5 g/mol
InChI Key: OMXRXAKPNKZSHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro compounds, including 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, often employs the Prins cascade cyclization method. This process allows for the efficient coupling of aldehydes with N-substituted compounds to produce spiromorpholinotetrahydropyran derivatives through Prins bicyclization, highlighting the synthetic accessibility of complex spiro frameworks (Reddy et al., 2014).

Molecular Structure Analysis

Crystal structure analysis provides detailed information on the molecular geometry of spiro compounds. For instance, the study of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (DBH) reveals a triclinic, P-1 space group arrangement, showcasing the intricate hydrogen bonding and the spatial arrangement of spiro compounds (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Spiro compounds exhibit diverse reactivity patterns that are pivotal in synthetic organic chemistry. The reagent 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), for example, has been utilized in the synthesis of N-protected amino acid-ASUD esters, demonstrating the utility of spiro frameworks in the preparation of complex molecules (Rao et al., 2016).

Physical Properties Analysis

The physical properties of spiro compounds are significantly influenced by their molecular structure. Crystallographic studies, such as those conducted on (3S*,4S*,5S*,6S*)-3,4-epoxy-1,7-dioxaspiro[5.5]undecan-5-ol, reveal detailed insights into the conformational preferences and intermolecular interactions that dictate the physical characteristics of these molecules (Brimble, Johnston, Hambley, & Turner, 1997).

Scientific Research Applications

Antihypertensive Applications

Compounds similar to 9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane, such as 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been explored for their antihypertensive effects. These compounds have demonstrated significant activity in lowering blood pressure, predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Pharmacokinetics and Drug Release

Research on the pharmacokinetics of related spiro compounds, specifically focusing on their salt forms, has been conducted to understand their release characteristics in different media. This research aims to develop slow-release formulations of these compounds for better therapeutic efficacy (Benjamin & Lin, 1985).

Chiral Separation and Configuration

Spiro compounds have been studied for their chiral properties, which are important in pharmaceutical applications. Chiral separation and determination of configuration of such compounds are critical for their use as active pharmaceutical ingredients or as catalysts in synthesizing active enantiomers (Liang et al., 2008).

Novel Synthesis Techniques

Innovative synthesis methods for 1,9-dioxa-4-azaspiro[5.5]undecane derivatives have been developed, showcasing the versatility and potential for customization in pharmaceutical applications (Reddy et al., 2014).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its specific interactions with biological molecules .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

properties

IUPAC Name

9-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-3-oxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-25-20-4-3-18(15-19(20)17-24-10-2-9-22-24)16-23-11-5-21(6-12-23)7-13-26-14-8-21/h2-4,9-10,15H,5-8,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXRXAKPNKZSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC3(CC2)CCOCC3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane

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